molecular formula C15H20O B14306623 Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy- CAS No. 111918-83-3

Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy-

Cat. No.: B14306623
CAS No.: 111918-83-3
M. Wt: 216.32 g/mol
InChI Key: YJCRWPSRQDGSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy-: is an organic compound characterized by a benzene ring substituted with a 1,5-dimethyl-1,4-hexadienyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with benzene, 1,5-dimethyl-1,4-hexadiene, and methanol.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A Lewis acid catalyst, such as aluminum chloride (AlCl3), is often used to facilitate the electrophilic aromatic substitution.

    Procedure: The 1,5-dimethyl-1,4-hexadiene is first activated by the Lewis acid, forming a carbocation intermediate. This intermediate then reacts with benzene to form the substituted benzene ring. Finally, methanol is introduced to form the methoxy group via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control to ensure high yield and purity.

    Catalysts: Use of more efficient and recyclable catalysts to reduce costs and environmental impact.

    Purification: Advanced purification techniques such as distillation, crystallization, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting double bonds to single bonds.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: H2 with Pd/C, or lithium aluminum hydride (LiAlH4) for more selective reductions.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology

    Pharmacology: Potential use in the development of new pharmaceuticals due to its unique structural properties.

    Biochemical Studies: Used in studies to understand the interaction of aromatic compounds with biological macromolecules.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Utilized in the production of advanced materials such as polymers and resins.

    Fragrance Industry: Employed in the synthesis of aromatic compounds used in perfumes and flavorings.

Mechanism of Action

The mechanism by which Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy- exerts its effects involves:

    Molecular Targets: Interaction with enzymes and receptors in biological systems, potentially altering their activity.

    Pathways: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methyl-
  • Cyclohexene, 4-(1,5-dimethyl-1,4-hexadienyl)-1-methyl-

Uniqueness

  • Structural Features : The presence of both a methoxy group and a 1,5-dimethyl-1,4-hexadienyl group on the benzene ring makes it unique compared to similar compounds.
  • Reactivity : The methoxy group significantly influences the reactivity and chemical behavior of the compound, making it distinct in its reactions and applications.

This detailed overview provides a comprehensive understanding of Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy-, covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

111918-83-3

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-methoxy-4-(6-methylhepta-2,5-dien-2-yl)benzene

InChI

InChI=1S/C15H20O/c1-12(2)6-5-7-13(3)14-8-10-15(16-4)11-9-14/h6-11H,5H2,1-4H3

InChI Key

YJCRWPSRQDGSKL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC=C(C)C1=CC=C(C=C1)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.